rac-(1R,2R)-2-(furan-2-yl)cyclopropan-1-amine, trans
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Overview
Description
rac-(1R,2R)-2-(furan-2-yl)cyclopropan-1-amine, trans: is a chiral cyclopropane derivative featuring a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(1R,2R)-2-(furan-2-yl)cyclopropan-1-amine, trans typically involves the cyclopropanation of a suitable furan derivative. One common method is the reaction of a furan-containing alkene with a diazo compound in the presence of a metal catalyst such as rhodium or copper. The reaction conditions often include:
Solvent: Dichloromethane or toluene
Temperature: Room temperature to reflux
Catalyst: Rhodium acetate or copper(I) chloride
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route for large-scale production. This could include continuous flow chemistry techniques and the use of more efficient catalysts to increase yield and reduce costs.
Chemical Reactions Analysis
Types of Reactions
rac-(1R,2R)-2-(furan-2-yl)cyclopropan-1-amine, trans can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The cyclopropane ring can be reduced to form open-chain amines.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or potassium permanganate.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
Oxidation: Furanones or hydroxylated derivatives.
Reduction: Open-chain amines.
Substitution: N-alkyl or N-acyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis for the construction of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Potential use as a pharmaceutical intermediate or active ingredient in drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of rac-(1R,2R)-2-(furan-2-yl)cyclopropan-1-amine, trans would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The cyclopropane ring could confer rigidity to the molecule, affecting its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
(1R,2R)-2-(furan-2-yl)cyclopropan-1-amine: The enantiomerically pure form of the compound.
2-(furan-2-yl)cyclopropane-1-carboxylic acid: A related compound with a carboxylic acid group instead of an amine.
2-(furan-2-yl)cyclopropane-1-ol: A related compound with a hydroxyl group instead of an amine.
Uniqueness
rac-(1R,2R)-2-(furan-2-yl)cyclopropan-1-amine, trans is unique due to its chiral nature and the presence of both a furan ring and a cyclopropane ring. This combination of structural features can impart distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
CAS No. |
2307783-35-1 |
---|---|
Molecular Formula |
C7H9NO |
Molecular Weight |
123.2 |
Purity |
0 |
Origin of Product |
United States |
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